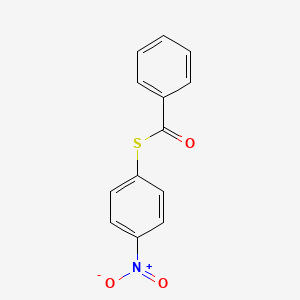
(E)-1-Methyl-2-(trifluoromethyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Methyl-2-(trifluoromethyl)diazene is an organic compound characterized by the presence of a diazene group, which consists of two nitrogen atoms connected by a double bond. The compound also contains a methyl group and a trifluoromethyl group attached to the diazene structure. This unique combination of functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(trifluoromethyl)diazene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted hydrazine with a trifluoromethylating agent. The reaction is usually carried out in the presence of a base to facilitate the formation of the diazene double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Methyl-2-(trifluoromethyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-1-Methyl-2-(trifluoromethyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-1-Methyl-2-(trifluoromethyl)diazene involves its interaction with molecular targets through its diazene and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-Methyl-2-(difluoromethyl)diazene
- (E)-1-Methyl-2-(chloromethyl)diazene
- (E)-1-Methyl-2-(bromomethyl)diazene
Uniqueness
(E)-1-Methyl-2-(trifluoromethyl)diazene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
690-21-1 |
|---|---|
Molekularformel |
C2H3F3N2 |
Molekulargewicht |
112.05 g/mol |
IUPAC-Name |
methyl(trifluoromethyl)diazene |
InChI |
InChI=1S/C2H3F3N2/c1-6-7-2(3,4)5/h1H3 |
InChI-Schlüssel |
VAZQAOKQZRYCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CN=NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


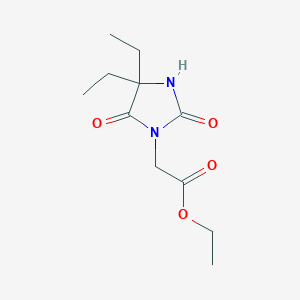
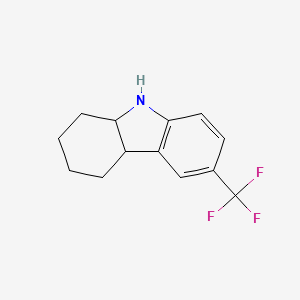
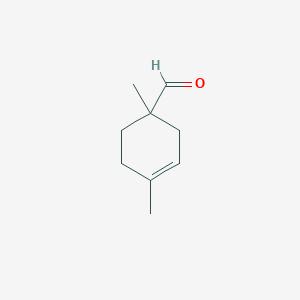

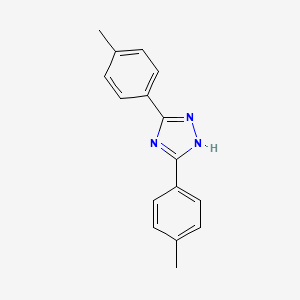
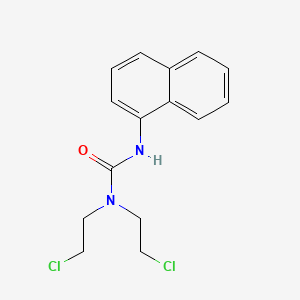

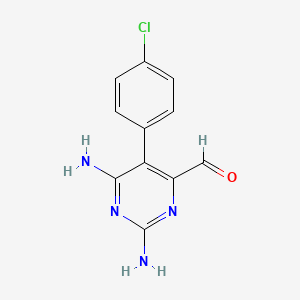
![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
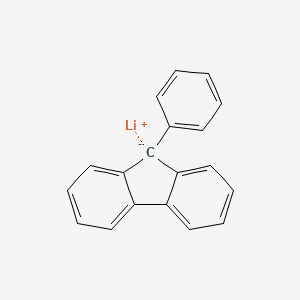
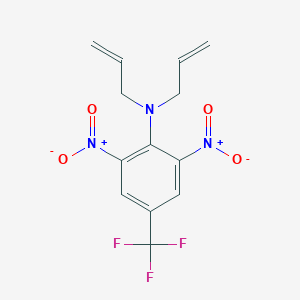
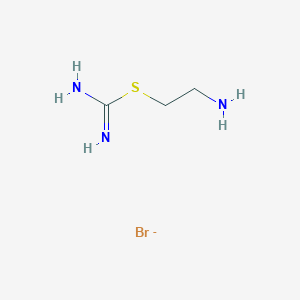
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
